The Discovery of Sesquicillin A from Albophoma sp.: A Technical Guide
The Discovery of Sesquicillin A from Albophoma sp.: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activities of Sesquicillin (B7840558) A, a novel meroterpenoid produced by the fungal strain Albophoma sp. FKI-1778. This document details the experimental protocols for its fermentation, purification, and characterization, and presents a summary of its biological evaluation. Furthermore, a putative biosynthetic pathway for this unique pyrano-diterpene is proposed based on established principles of fungal secondary metabolite biosynthesis.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. In the continuous search for novel therapeutic agents, a strain of Albophoma sp., designated FKI-1778, was identified as a producer of a new class of insecticidal and cytotoxic compounds, the sesquicillins. The primary compound, Sesquicillin A, along with its congeners (Sesquicillins B-E), possesses a unique pyrano-diterpene skeleton, marking it as a molecule of significant interest for further investigation and potential development.
Quantitative Data Summary
The fermentation of Albophoma sp. FKI-1778 yielded five distinct sesquicillin compounds. The physico-chemical properties, isolated yields from a 6-liter culture, and key spectroscopic data for Sesquicillin A are summarized below.
Table 1: Physico-chemical Properties and Yields of Sesquicillin A
| Property | Sesquicillin A |
| Appearance | Pale yellow powder |
| Molecular Formula | C₂₉H₄₂O₅ |
| HR-FAB-MS (m/z) | Found: 471.3111 ([M+H]⁺), Calculated: 471.3110 for C₂₉H₄₃O₅ |
| Specific Rotation | [α]D²⁵ -35.0 (c 1.0, MeOH) |
| Yield from 6L Culture | 4.6 mg |
Table 2: Biological Activity of Sesquicillin A
| Assay | Result (Sesquicillin A) |
| Insecticidal Activity | MIC: 6.25 µg/ml |
| (Artemia salina) | |
| Cytotoxicity | IC₅₀: 25 µg/ml |
| (Jurkat cells) |
Experimental Protocols
Producing Microorganism and Fermentation
The producing organism is Albophoma sp. strain FKI-1778, which has been deposited with the international patent organ depository as FERM BP-08668[1].
Seed Culture: A seed medium (20 ml in a 100-ml flask) containing 2.0% glucose, 1.0% soluble starch, 0.5% glycerol, 0.5% peptone, 0.3% yeast extract, 0.3% meat extract, and 0.2% CaCO₃ (pH 6.0 before sterilization) was inoculated with the fungal strain. The culture was incubated at 27°C for 3 days on a rotary shaker at 210 rpm[1].
Production Culture: The production medium (100 ml in a 500-ml flask) consisted of 4.0% soluble starch, 1.0% glycerol, 1.0% peptone, 0.5% yeast extract, 0.5% meat extract, and 0.2% CaCO₃ (pH 6.0 before sterilization). Each flask was inoculated with 2 ml of the seed culture and fermented for 7 days at 27°C on a rotary shaker at 210 rpm. A time-course analysis of the fermentation revealed that the production of Sesquicillin A started on day 4 and reached a maximum concentration of 13 µg/ml on day 5[1].
Isolation and Purification
The following workflow outlines the purification of sesquicillins from the culture broth of Albophoma sp. FKI-1778.
A 168-hour old culture broth (6 liters) was centrifuged to separate the mycelial cake and the culture filtrate. The filtrate was extracted twice with an equal volume of ethyl acetate. The mycelial cake was extracted with acetone. The organic extracts were combined and evaporated to yield an oily residue. This crude extract was then subjected to a series of chromatographic steps including silica gel, ODS (octadecyl-silanized silica gel), and centrifugal partition chromatography. The final purification of Sesquicillin A was achieved by preparative high-performance liquid chromatography (HPLC)[1].
Structure Elucidation
The planar structure and relative stereochemistry of Sesquicillin A were determined using a combination of spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular formula. The carbon skeleton and the connectivity of the atoms were elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY)[1].
Biological Assays
Insecticidal Activity against Artemia salina (Brine Shrimp): The insecticidal activity of the purified sesquicillins was evaluated against brine shrimp (Artemia salina). The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that resulted in 100% mortality of the shrimp larvae[1]. A general protocol for this assay involves hatching brine shrimp eggs in artificial seawater. The larvae (nauplii) are then exposed to various concentrations of the test compound in a 96-well plate. After a 24-hour incubation period, the number of dead and live nauplii are counted to determine the MIC.
Cytotoxicity against Jurkat Cells: The cytotoxic activity of the sesquicillins was assessed against the human T-cell leukemia cell line, Jurkat. The half-maximal inhibitory concentration (IC₅₀) was determined. A standard protocol for this assay involves seeding Jurkat cells in a 96-well plate and exposing them to a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC₅₀ value is calculated from the dose-response curve.
Putative Biosynthetic Pathway of Sesquicillin A
The structure of Sesquicillin A suggests a mixed biosynthetic origin, characteristic of meroterpenoids, involving the combination of a polyketide-derived aromatic moiety and a terpenoid-derived unit. While the specific biosynthetic gene cluster for sesquicillins in Albophoma sp. has not yet been identified, a plausible pathway can be proposed based on the biosynthesis of other fungal meroterpenoids.
The biosynthesis is hypothesized to initiate with the formation of a polyketide precursor, likely 3,5-dimethylorsellinic acid, from acetyl-CoA and malonyl-CoA via a polyketide synthase (PKS). The terpenoid portion is derived from farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (B85504) pathway. A prenyltransferase then catalyzes the C-prenylation of the polyketide core with FPP. Subsequent enzymatic modifications, including cyclization by a terpene cyclase, oxidation, and esterification, would lead to the final complex structure of Sesquicillin A.
